
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C19H17N3OS2 and its molecular weight is 367.49. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antituberculosis Activity
A study by Selvam et al. (2011) focused on synthesizing 3-heteroarylthioquinoline derivatives, demonstrating their significant in vitro antituberculosis activity against Mycobacterium tuberculosis. Among the compounds tested, specific derivatives exhibited potent activity with minimal inhibitory concentrations (MIC) highlighting their potential as antituberculosis agents without toxic effects on mouse fibroblast cells (Selvam Chitra et al., 2011).
Antimicrobial and Antifungal Activities
Zahmatkesh et al. (2022) synthesized novel 2,3-dihydroquinazolin-4(1H)-one derivatives, evaluating their antibacterial and antifungal activities against various strains. This study highlights the potential of these compounds in developing new classes of antimicrobial and antidiabetic drugs (Zahmatkesh, Karim et al., 2022).
Photophysics and DFT Studies
Pannipara et al. (2017) conducted experimental and theoretical studies on dihydroquinazolinone derivatives, revealing their photophysical properties and intramolecular charge transfer characteristics. The research demonstrates the influence of solvent polarity on the photophysical behavior of these compounds, providing insight into their potential applications in materials science (Pannipara, M. et al., 2017).
Antiproliferative Activity
Salem et al. (2020) explored the anticancer activity of novel heterocycles derived from 6-iodo-2-phenyl-4H-benzo[d][1,3]thiazine-4-thione. Some derivatives showed high cytotoxic activities against cancer cell lines, comparable to doxorubicin, suggesting their potential as therapeutic agents in cancer treatment (Salem, M. et al., 2020).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c23-17(22-12-6-10-14-7-4-5-11-16(14)22)13-24-19-20-18(21-25-19)15-8-2-1-3-9-15/h1-5,7-9,11H,6,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBNRYRZDYZPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=NS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

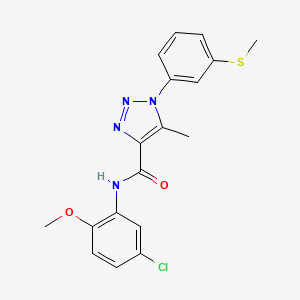

![3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2727724.png)

![4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1'-biphenyl]-4-yl)acetate](/img/structure/B2727726.png)
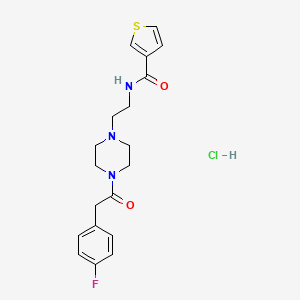
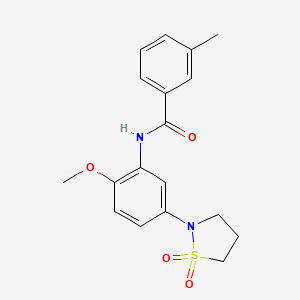
![N-(3,4-dimethoxyphenyl)-2-(7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2727733.png)
![4-(3-chloro-4-methylphenyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2727734.png)
![2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2727735.png)
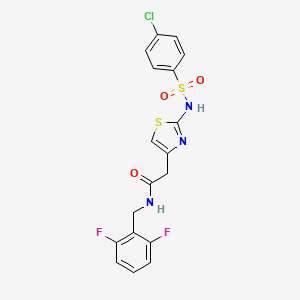
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2727740.png)
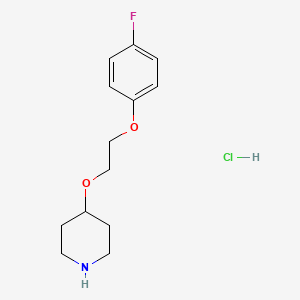
![2-{3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2727743.png)